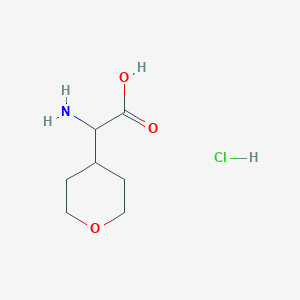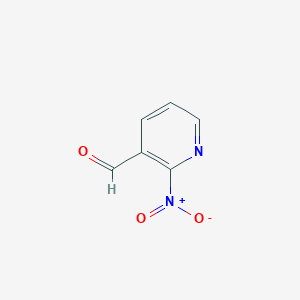
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one
Vue d'ensemble
Description
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, also known as Hesperetin, is a flavonoid compound found in various fruits and vegetables such as oranges, grapefruits, and lemons. It is known for its antioxidant and anti-inflammatory properties and has been studied extensively for its potential health benefits.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It also has the ability to modulate various signaling pathways involved in cell growth and differentiation, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one has several advantages for use in lab experiments, including its availability and low cost. However, one limitation is that it has poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one, including its potential use as a therapeutic agent for various diseases such as cancer and diabetes. Further studies are needed to elucidate its mechanisms of action and to determine optimal dosages and delivery methods for its use in humans. Additionally, more research is needed to explore its potential interactions with other drugs and its safety profile.
Applications De Recherche Scientifique
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one has been studied extensively for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to have a protective effect against various diseases such as cardiovascular disease, diabetes, and cancer.
Propriétés
IUPAC Name |
4-hydroxy-6-methoxy-3-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-10(12)8-5-7(14-2)3-4-9(8)15-11(6)13/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPRSOABLQBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)OC)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716330 | |
| Record name | 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22053-42-5 | |
| Record name | 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)







